F8CuPc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZEEBBXMOLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H8CuF8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693720 | |

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148651-60-9 | |

| Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

F8CuPc chemical structure and properties

An In-depth Technical Guide to Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (F8CuPc)

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (this compound) is a fluorinated metallophthalocyanine that has garnered significant interest within the field of organic electronics. Positioned structurally and electronically between the well-known p-type semiconductor copper phthalocyanine (CuPc) and the archetypal n-type F16CuPc, this compound presents a unique set of properties. This guide provides a comprehensive technical overview of this compound, synthesizing data from foundational studies to offer a cohesive understanding of its molecular structure, physicochemical properties, and electronic behavior. We delve into the causality behind its predominantly n-type semiconducting nature, the critical role of environmental conditions on its performance, and the established protocols for its integration into electronic devices. This document is intended to serve as a foundational resource for researchers aiming to exploit the potential of this compound in advanced electronic applications.

Introduction to Fluorinated Phthalocyanines

The Metallophthalocyanine (MPc) Framework

Metallophthalocyanines are a class of macrocyclic compounds renowned for their exceptional thermal and chemical stability, making them robust building blocks for organic electronics.[1] The parent compound, copper phthalocyanine (CuPc), is one of the most studied organic materials and functions as a p-type semiconductor, where charge transport is dominated by holes.[2] This behavior is dictated by the energy level of its Highest Occupied Molecular Orbital (HOMO), which aligns favorably with the work function of common electrodes for hole injection.[1]

Engineering Electronic Properties via Fluorination

A powerful strategy for tuning the electronic characteristics of MPcs is the introduction of electron-withdrawing groups onto the peripheral benzene rings of the phthalocyanine core.[1] Fluorine, being the most electronegative element, exerts a strong inductive effect that significantly lowers the energy levels of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This systematic depression of frontier orbital energies is the key to transforming the material's charge-carrying nature. The fully fluorinated analogue, F16CuPc, is a canonical example of an n-type organic semiconductor, where electrons are the primary charge carriers, a direct consequence of its lowered LUMO energy level.[1][3]

This compound: A Material of Specific Interest

This compound represents a fascinating intermediate case. With eight fluorine atoms, it possesses a significant degree of electronic modification compared to CuPc, yet it is not fully fluorinated like F16CuPc. This partial fluorination creates a unique electronic landscape that predominantly favors electron transport, establishing this compound as an n-type semiconductor, particularly under controlled conditions.[1] However, its stability and performance can be sensitive to atmospheric conditions, a critical factor that must be understood for its practical application. This guide will explore the nuances of its structure and properties that give rise to this behavior.

Molecular Structure and Synthesis

Chemical Structure

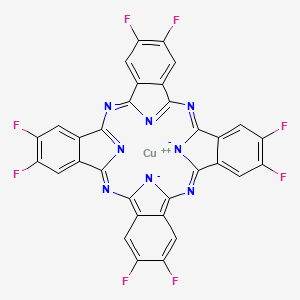

The core of this compound consists of a planar phthalocyanine ligand coordinating a central copper(II) ion. The defining feature is the substitution of eight hydrogen atoms on the non-peripheral positions of the four isoindole units with fluorine atoms, as depicted in Figure 1.

Figure 1. Chemical structure of Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (this compound).

Proposed Synthesis Pathway

While specific high-yield syntheses for this compound are proprietary or detailed in specialized literature, a chemically sound and common approach for phthalocyanine synthesis is the template cyclotetramerization of a substituted phthalonitrile precursor. For this compound, this involves the reaction of tetrafluorophthalonitrile in the presence of a copper salt (e.g., CuCl₂) at elevated temperatures.

The causality for this experimental choice lies in the mechanism: the copper salt acts as a template, coordinating the nitrogen atoms of four phthalonitrile molecules and catalyzing their intramolecular cyclization to form the thermodynamically stable phthalocyanine macrocycle. The process is typically performed in a high-boiling point solvent or via a solvent-free melt reaction. Subsequent purification is critical and is often achieved by sublimation to remove unreacted starting materials and side products.[5]

Diagram 1. Proposed workflow for the synthesis and purification of this compound.

Physicochemical Properties

Crystal Structure and Thin Film Morphology

In the solid state, this compound molecules exhibit strong π-π intermolecular interactions, leading to the formation of one-dimensional molecular chains.[1] X-ray diffraction studies have revealed an interplanar distance of 3.30 Å within these stacks, which is less than the sum of the van der Waals radii of carbon atoms, indicating significant orbital overlap crucial for charge transport.[1]

When deposited as a thin film on a substrate like SiO₂, this compound tends to form a crystalline structure where the c-axis is oriented perpendicular to the substrate surface. This orientation implies that the one-dimensional molecular chains, which are the primary pathways for charge conduction, lie parallel to the substrate.[1] This morphology is highly desirable for devices like field-effect transistors where charge transport occurs along the channel.

Spectroscopic Characterization

-

UV-Visible (UV-Vis) Spectroscopy: Like other metallophthalocyanines, this compound in solution exhibits a characteristic absorption spectrum dominated by two main features: the intense Soret band (or B-band) in the near-UV region (~300-420 nm) and the Q-band in the visible region (~600-700 nm). The Q-band arises from the π-π* transition of the phthalocyanine macrocycle's 18-π-electron system.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of this compound provides structural confirmation. Key vibrational modes include C=C stretching from the aromatic rings, C=N and C-N stretching from the isoindole units, and strong absorption bands corresponding to C-F stretching vibrations, which are absent in unsubstituted CuPc.[6][7] The specific positions of these bands, particularly in the 700-800 cm⁻¹ region, are sensitive to the crystalline polymorph (α or β form) of the material.[7]

Solubility and Processing

Phthalocyanines are notoriously insoluble in common organic solvents due to strong intermolecular π-π stacking forces.[8] Fluorination tends to further decrease this solubility.[9] Consequently, solution-based processing of this compound is challenging. The most common and reliable method for creating high-quality, uniform thin films for electronic devices is physical vapor deposition (PVD), specifically thermal evaporation in a high-vacuum environment.[1][5] This technique allows for precise control over film thickness and morphology while avoiding solvent-related impurities.[1]

Electronic Properties and Device Applications

Frontier Molecular Orbitals and n-Type Behavior

The defining electronic characteristic of this compound is its behavior as an n-type semiconductor. This is a direct result of the energetic positions of its frontier molecular orbitals, which have been lowered by the eight electron-withdrawing fluorine atoms.

| Property | Value | Implication for Device Performance |

| LUMO Level | -3.91 eV[1] | Close to the work function of common low-work-function electrodes (e.g., Al, Ca), facilitating efficient electron injection. |

| HOMO Level | -6.06 eV[1] | Creates a large energy barrier for hole injection from standard electrodes (e.g., Au), suppressing p-type conduction. |

The LUMO level is positioned appropriately for stable electron transport, while the very deep HOMO level makes hole injection energetically unfavorable, thus establishing the material's intrinsic n-type character.[1]

Charge Transport Characteristics

In a high-vacuum environment, this compound-based devices exhibit clear and stable n-type semiconducting behavior.[1] The exclusion of atmospheric gases is a critical experimental choice. Oxygen and water vapor are known to act as electron traps in organic semiconductors. When present, these molecules can localize electrons, impeding their transport and degrading or even quenching n-type conductivity.

While some early studies reported ambipolar (both electron and hole) transport in this compound devices operated in air, this is now understood to be an artifact of environmental instability rather than an intrinsic property.[1] The presence of moisture and oxygen can create trap states that may facilitate some hole conduction while simultaneously degrading electron transport, leading to the unstable and seemingly ambipolar characteristics.[1][10] Therefore, for reliable characterization and application as an n-type material, this compound must be handled and operated in an inert or vacuum environment.[1]

The electronic performance of this compound has been quantified in thin-film transistor configurations.

| Parameter | Measured Value (in Vacuum) | Reference |

| Field-Effect Electron Mobility (μ) | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |

| On/Off Current Ratio | 3.6 × 10³ | [1] |

An interesting observation is that while the measured electron mobility is about an order of magnitude lower than that of F16CuPc, calculations of molecular orbital overlap suggest a different potential. The overlap integral between the LUMOs of adjacent this compound molecules (5.4 × 10⁻³) is significantly larger than that in F16CuPc (2.1 × 10⁻³).[1] This implies that, intrinsically, this compound could support more efficient electron transport. The current discrepancy may be due to factors like thin-film morphology, crystal packing defects, or interface quality, highlighting an area for future optimization.[1]

Application in Organic Field-Effect Transistors (OFETs)

This compound is a viable candidate for the active channel material in n-type OFETs. A typical device architecture is a bottom-gate, top-contact configuration.

This protocol is designed as a self-validating system, where each step is chosen to minimize extrinsic effects and isolate the intrinsic properties of the this compound material.

-

Substrate Preparation:

-

Action: Use a heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm thick). The Si serves as the gate electrode and the SiO₂ as the gate dielectric.

-

Causality: A high-quality, thermally grown dielectric ensures a low density of interface trap states and minimizes gate leakage current, providing a clean electrostatic environment for charge accumulation.

-

Procedure: Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Dry with a stream of N₂. This removes organic and particulate contaminants.

-

-

Active Layer Deposition:

-

Action: Deposit a thin film of this compound (e.g., 30 nm) onto the SiO₂ surface via thermal evaporation.

-

Causality: High vacuum (pressure < 10⁻⁵ Pa) is essential to prevent the incorporation of impurities (O₂, H₂O) into the film during growth. A slow deposition rate (~0.05 nm/s) promotes more ordered crystalline growth.[1]

-

Procedure: Place purified this compound powder in a crucible in a thermal evaporator. Deposit the film onto the prepared substrate at the specified rate and pressure. Monitor thickness with a quartz crystal microbalance.

-

-

Source-Drain Electrode Deposition:

-

Action: Deposit source and drain electrodes (e.g., 30 nm Al) on top of the this compound film through a shadow mask.[1]

-

Causality: Aluminum is chosen for its low work function, which creates a smaller energy barrier for electron injection into the LUMO of this compound compared to high-work-function metals like gold. The shadow mask defines the channel length and width.

-

Procedure: Without breaking vacuum, transfer the substrate to an adjacent chamber for metal deposition. Align the shadow mask and deposit the electrodes.

-

-

Device Characterization:

-

Action: Perform all electrical measurements inside a vacuum probe station (pressure < 10⁻² Pa).[1]

-

Causality: This is the most critical step for trustworthiness. Measuring in vacuum eliminates the confounding effects of atmospheric electron traps, allowing for the characterization of the material's intrinsic n-type transport properties.[1][4]

-

Procedure: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET to extract mobility and on/off ratio.

-

Diagram 2. Experimental workflow for this compound-based OFET fabrication.

Comparative Analysis: this compound in Context

To fully appreciate the properties of this compound, it is instructive to compare it with its non-fluorinated (CuPc) and per-fluorinated (F16CuPc) counterparts.

| Feature | CuPc (p-type) | This compound (n-type) | F16CuPc (n-type) |

| Fluorine Atoms | 0 | 8 | 16 |

| Semiconductor Type | p-type[1][2] | n-type (in vacuum)[1] | n-type[1][3] |

| HOMO Energy | ~ -5.2 eV[2] | ~ -6.06 eV[1] | Lower than this compound |

| LUMO Energy | ~ -3.5 eV[2] | ~ -3.91 eV[1] | Lower than this compound |

| Typical Mobility | Hole: ~10⁻² cm²/Vs | Electron: ~10⁻⁴ cm²/Vs[1] | Electron: ~10⁻³ cm²/Vs[1] |

| Key Application | Hole Transport Layer[2] | n-Channel Transistor[1] | Electron Transport Layer[1] |

This comparison highlights the systematic tuning of electronic properties achieved through fluorination. This compound occupies a distinct position, offering n-type characteristics while being structurally closer to the parent CuPc than F16CuPc is.

Conclusion and Future Outlook

This compound is a valuable n-type organic semiconductor whose properties are a direct consequence of partial fluorination of the phthalocyanine macrocycle. Its deep HOMO and appropriately positioned LUMO make it fundamentally suited for electron transport applications. However, its sensitivity to atmospheric conditions necessitates controlled environments for reliable device operation. The observation that its LUMO-LUMO overlap is larger than in F16CuPc suggests that its currently measured electron mobility may not represent its ultimate potential.

Future research should focus on strategies to enhance the material's air stability, perhaps through molecular encapsulation or device passivation layers. Furthermore, systematic studies on deposition conditions to optimize thin-film crystallinity could unlock the higher electron mobility suggested by theoretical calculations, potentially making this compound a more competitive material for next-generation organic electronics.

References

-

N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor. MDPI. [Link]

-

Chemical structures of CuPc, this compound, and F16CuPc. ResearchGate. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. PMC - PubMed Central. [Link]

-

Fabrication and Local Electrical Characterization of p–n Junction Copper Phthalocyanine Nanorods. Kobe University Repository. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. ACS Omega. [Link]

-

Fabrication and Characterization of Copper Phthalocyanine- Based Field Effect Transistors. Atlantis Press. [Link]

-

Current–voltage characteristics of the this compound n-channel transistor in vacuum (~10² Pa). ResearchGate. [Link]

-

Current–voltage characteristics of the this compound n-channel transistor in... ResearchGate. [Link]

-

Ambipolar Cu- and Fe-phthalocyanine single-crystal field-effect transistors. SciSpace by Typeset. [Link]

-

Understanding the Properties of Copper(II) Phthalocyanine for Electronic Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fabrication and Characterization of CuPc Thin Film-Based Organic Field-Effect Transistor (OFET) for CO2 Gas Detection. Chemistry and Materials Research. [Link]

-

Properties of copper (fluoro-)phthalocyanine layers deposited on epitaxial graphene. PubMed. [Link]

-

Transport properties of copper phthalocyanine based organic electronic devices. ResearchGate. [Link]

-

Electronic properties of CuPc and H2Pc: An experimental and theoretical study. ResearchGate. [Link]

-

Copper-phthalocyanine.pdf.txt. Digital CSIC. [Link]

-

Copper phthalocyanine | C32H16CuN8. PubChem - NIH. [Link]

-

Copper phthalocyanine. Wikipedia. [Link]

-

UV-vis absorption spectra changes of CoPc and CuPc in THF. ResearchGate. [Link]

-

Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films. MDPI. [Link]

-

IR SPECTROSCOPIC STUDIES OF H2Pc, CuPc AND ZnPc. INSPIRA. [Link]

-

Fourier-transform infrared spectra of pure copper-phthalocyanine;... ResearchGate. [Link]

-

Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. ResearchGate. [Link]

-

Solvent-dependent morphology of thermally converted copper phthalocyanine for solution-processed small molecule organic photovoltaic devices. ResearchGate. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

-

Study of the effect of concentration on the absorption spectrum of copper-phthalocyanine dye (CuPc). AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). [Link]

-

Phase and Texture of Solution-Processed Copper Phthalocyanine Thin Films Investigated by Two-Dimensional Grazing Incidence X-Ray Diffraction. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Characterization of Octacyano-Cu-Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. inspirajournals.com [inspirajournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

what is F8CuPc and its significance

An In-Depth Technical Guide to Copper(II) Octafluorophthalocyanine (F8CuPc): Properties, Synthesis, and Applications in Organic Electronics

Introduction

Metallophthalocyanines (MPcs) are a class of synthetic macrocyclic compounds that have garnered significant attention not only as robust industrial dyes but also as highly versatile organic semiconductors.[1] Their exceptional chemical and thermal stability, coupled with the ability to form high-quality thin films, makes them cornerstone materials in the field of organic electronics, with applications spanning organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).[1][2] The parent compound, copper(II) phthalocyanine (CuPc), is one of the most extensively studied organic materials and is a benchmark p-type (hole-transporting) semiconductor.[1][3][4]

A pivotal strategy for tuning the electronic properties of MPcs is the introduction of electron-withdrawing or electron-donating groups onto the peripheral benzene rings of the phthalocyanine macrocycle.[1][2] This guide focuses on Copper(II) 2,3,9,10,16,17,23,24-octafluorophthalocyanine, commonly abbreviated as this compound. This molecule is a partially fluorinated derivative of CuPc, where eight hydrogen atoms are substituted by fluorine atoms.[5] The significance of this substitution is profound; the strong electronegativity of the fluorine atoms fundamentally alters the electronic landscape of the molecule, transforming it from a p-type material into an n-type (electron-transporting) semiconductor.[1] This conversion is critical for the development of complementary logic circuits and for improving charge separation and transport in various optoelectronic devices. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular properties and synthesis to its application and performance in electronic devices, tailored for professionals in research and development.

Molecular Structure and Core Electronic Properties

The defining feature of this compound is the strategic placement of eight fluorine atoms on the phthalocyanine periphery. This structural modification is the primary driver of its distinct electronic characteristics.

Chemical Structure

The core of this compound consists of a planar phthalocyanine ligand with a central copper ion (Cu²⁺). Four isoindole units are linked by nitrogen atoms, forming a conjugated 18 π-electron system. In this compound, two fluorine atoms are attached to each of the four outer benzene rings.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

The following protocol is based on established literature procedures. [1]

-

Reagent Preparation: Heat and dry 5.1 g (30 mmol) of CuCl₂·2H₂O under vacuum to remove water of hydration.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5.0 g (30 mmol) of 4,5-difluorophthalonitrile and 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Add the dried CuCl₂ to the flask. Reflux the mixture under an inert argon atmosphere for 6 hours. The reaction mixture will turn a deep bluish-purple color.

-

Causality Note: The reflux condition provides the necessary thermal energy for the cyclotetramerization reaction to proceed. DMF serves as a high-boiling polar aprotic solvent to dissolve the reactants. The argon atmosphere prevents oxidation of the reactants and products at high temperatures.

-

-

Isolation: After cooling to room temperature, the solid product is collected by filtration.

-

Washing: The collected bluish-purple powder is washed several times with acetone. This step is crucial to remove unreacted starting materials and soluble byproducts, yielding 2.3 g (42% yield) of this compound. [1]

Purification: Vacuum Sublimation

For applications in electronics, the purity of the organic semiconductor is paramount, as impurities can act as charge traps, severely degrading device performance. The standard method for purifying this compound is vacuum sublimation.

-

Setup: The crude this compound powder is placed in a sublimation tube under high vacuum (pressure < 40 Pa).

-

Execution: The material is heated to 380 °C. [1]At this temperature, this compound sublimes and is then re-deposited as single crystals or a highly purified polycrystalline film in a cooler region of the apparatus.

-

Self-Validation: This process effectively separates the thermally stable this compound from less volatile inorganic impurities and more volatile organic contaminants, ensuring a high-purity final product suitable for device fabrication.

-

Application in Organic Field-Effect Transistors (OFETs)

The primary significance of this compound lies in its demonstrated n-type semiconducting behavior, making it a valuable material for n-channel OFETs.

Device Architecture and Fabrication

A common device architecture for testing this compound is the top-contact, bottom-gate OFET.

Caption: Schematic of a top-contact, bottom-gate this compound OFET.

Experimental Protocol: OFET Fabrication

The following is a typical procedure for fabricating an this compound-based OFET. [1]

-

Substrate: A heavily doped n-type silicon (n-Si) wafer with a thermally grown silicon dioxide (SiO₂) layer is used. The n-Si serves as the gate electrode, and the SiO₂ layer acts as the gate dielectric.

-

This compound Deposition: A thin film (e.g., 30 nm) of purified this compound is deposited onto the SiO₂ surface via vacuum deposition. The pressure should be less than 1 × 10⁻² Pa, and the deposition rate is kept low (e.g., 0.05 nm/s) to promote ordered film growth. [1]X-ray diffraction analysis shows that the this compound molecules orient with their c-axis perpendicular to the substrate, meaning the one-dimensional π-stacking chains lie on the substrate surface, which is a favorable orientation for charge transport between the source and drain electrodes. [1]3. Electrode Deposition: Subsequently, source and drain electrodes (e.g., 30 nm of Aluminum) are deposited on top of the this compound film through a shadow mask under high vacuum (< 1 × 10⁻³ Pa). [1]Aluminum is often chosen for n-type materials due to its low work function, which facilitates electron injection into the LUMO of this compound.

Performance and Air Stability

When characterized under high vacuum, this compound OFETs exhibit clear and stable n-type behavior. [1]

| Performance Metric | Value (in vacuum) |

|---|---|

| Field-Effect Electron Mobility (µ) | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ [1][6] |

| On/Off Current Ratio | 3.6 × 10³ [1]|

A critical aspect of this compound is its operational instability in ambient air. [1]When measured in air, the transistor characteristics show large hysteresis and are not reproducible, in contrast to the stable performance observed in a vacuum. [1][6]This instability is likely due to the interaction of the this compound film with atmospheric components like oxygen and water, which can act as charge traps at the semiconductor-dielectric interface or within the film itself. The partially un-substituted benzene rings may permit moisture to penetrate the film more easily compared to the fully encapsulated F16CuPc, contributing to this degradation. [1]

Conclusion and Future Outlook

Copper(II) octafluorophthalocyanine (this compound) stands out as a significant n-type organic semiconductor, derived from the archetypal p-type CuPc through partial fluorination. This conversion, driven by the strong electron-withdrawing nature of fluorine, lowers the molecule's frontier orbital energy levels, making it suitable for electron transport applications in organic electronics.

Key Significance:

-

N-Type Behavior: this compound reliably functions as an n-type semiconductor, a crucial component for creating complementary circuits and enhancing the efficiency of OPVs and OLEDs.

-

Favorable Molecular Packing: Its crystal structure promotes strong π-π interactions, which are essential for efficient charge transport.

-

High Mobility Potential: Theoretical calculations and experimental results suggest a high potential for electron mobility, with a LUMO-LUMO overlap integral that surpasses that of the widely used F16CuPc. [1] The primary challenge hindering the widespread application of this compound is its instability in ambient air, which necessitates operation in a vacuum or the development of robust encapsulation technologies. Despite this limitation, this compound remains a compelling material for researchers. Its properties make it an excellent candidate for use as an electron transport or injection material in vacuum-processed devices. Further research into understanding and mitigating its air stability issues could unlock its full potential, paving the way for its use in next-generation, high-performance organic electronic devices.

References

-

N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor. MDPI. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. PubMed Central. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. ACS Omega. [Link]

-

Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. ACS Omega. [Link]

-

Chemical structures of CuPc, this compound, and F16CuPc. ResearchGate. [Link]

-

P and N type copper phthalocyanines as effective semiconductors in organic thin-film transistor based DNA biosensors at elevated temperatures. RSC Publishing. [Link]

-

Field-effect mobility for (a and c) CuPc and (b and d) F16-CuPc BGBC... ResearchGate. [Link]

-

Current–voltage characteristics of the this compound n-channel transistor in vacuum (~10² Pa). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. P and N type copper phthalocyanines as effective semiconductors in organic thin-film transistor based DNA biosensors at elevated temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. lumtec.com.tw [lumtec.com.tw]

- 6. researchgate.net [researchgate.net]

Introduction: The Rationale for Fluorinated Phthalocyanines

An In-Depth Technical Guide to the N-Type Semiconductor Characteristics of F8CuPc (Copper Octafluorophthalocyanine)

This guide provides a comprehensive technical overview of Copper(II) 1,4,8,11,15,18,22,25-octafluorophthalocyanine (this compound), a molecule of significant interest in the field of organic electronics. We will delve into its core n-type semiconductor properties, the underlying molecular and structural factors governing these characteristics, and the established protocols for its synthesis, device fabrication, and characterization. This document is intended for researchers and professionals in materials science, organic electronics, and drug development who are exploring advanced organic semiconducting materials.

Metallophthalocyanines (MPcs) are a robust class of organic materials known for their exceptional chemical and thermal stability.[1] Unsubstituted copper phthalocyanine (CuPc) is a classic p-type semiconductor, widely studied and utilized in various organic electronic devices.[2][3] However, the advancement of complementary logic circuits and other complex electronics requires high-performance, stable n-type organic semiconductors to parallel their p-type counterparts.[4][5]

A proven strategy for converting a p-type MPc into an n-type material is the introduction of strongly electron-withdrawing groups to the phthalocyanine macrocycle.[1][6] Fluorination is a particularly effective approach. The high electronegativity of fluorine atoms lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO).[1][7] This strategic modification makes the injection of electrons into the LUMO more favorable and hinders hole injection into the HOMO, thereby switching the dominant charge transport from p-type (holes) to n-type (electrons).[8]

This compound, with eight fluorine atoms on its periphery, represents a crucial intermediate between the unsubstituted p-type CuPc and the perfluorinated n-type F16CuPc.[8][9] Its electronic properties, particularly its LUMO energy level of approximately -3.91 eV, position it as a promising candidate for an n-type semiconductor, suitable for electron transport in various organic electronic applications.[8]

Molecular Structure and Electronic Properties

The defining feature of this compound is the substitution of eight hydrogen atoms of the standard CuPc molecule with fluorine atoms at the peripheral positions. This substitution significantly impacts the molecule's electronic landscape.

-

Frontier Orbital Energies : The electron-withdrawing nature of fluorine atoms stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level of this compound is reported to be -6.06 eV, a value significantly lower than the work function of common electrodes like gold (Au), making hole injection difficult.[8] Conversely, its LUMO level of -3.91 eV is well-positioned for efficient electron injection from low work function metals like Aluminum (Al), a key requirement for n-type behavior.[6][8]

-

Intermolecular Interactions and Crystal Packing : In the solid state, this compound molecules exhibit strong π-π intermolecular interactions, forming one-dimensional chains.[8] The interplanar distance in these stacks is approximately 3.30 Å, which is less than the sum of the van der Waals radii of sp² carbons, indicating significant orbital overlap.[8] This structural arrangement is critical for efficient charge transport. Theoretical calculations have shown that the overlap integral between the LUMOs of adjacent this compound molecules (5.4 × 10⁻³) is larger than that of the well-established n-type material F16CuPc (2.1 × 10⁻³), suggesting that this compound has the intrinsic potential for very high electron mobility.[8]

Synthesis and Purification of this compound

The quality of the active semiconductor layer is paramount for achieving optimal device performance. The synthesis of high-purity this compound is a critical first step.

Synthesis Protocol

A common and effective method for synthesizing this compound is the reaction of 4,5-difluorophthalonitrile with a copper salt in a high-boiling-point solvent.[8]

Step-by-Step Methodology:

-

Reactant Preparation : Heat and dry copper(II) chloride dihydrate (CuCl₂·2H₂O) under vacuum to remove water.

-

Reaction Setup : In a reaction flask under an inert argon (Ar) atmosphere, add the dried CuCl₂, 4,5-difluorophthalonitrile, and N,N-dimethylformamide (DMF) as the solvent.

-

Reflux : Heat the mixture to reflux and maintain for approximately 6 hours.

-

Isolation : After cooling, filter the reaction mixture to collect the solid product.

-

Washing : Wash the collected bluish-purple powder multiple times with acetone to remove unreacted starting materials and impurities. The typical yield is around 42%.[8]

Purification by Vacuum Sublimation

For electronic applications, the synthesized this compound powder must be further purified to remove residual impurities that can act as charge traps and degrade device performance. Vacuum sublimation is the standard method for purifying organic semiconductors.

Step-by-Step Methodology:

-

Apparatus : Place the crude this compound powder in a sublimation tube within a tube furnace equipped with a vacuum system.

-

Vacuum : Evacuate the system to a high vacuum (e.g., < 40 Pa).

-

Heating : Heat the furnace to a temperature sufficient to sublime the this compound (e.g., 380 °C).

-

Deposition : The purified this compound will sublime and then deposit as single crystals or a purified powder in a cooler region of the tube.

-

Collection : Once the sublimation is complete, cool the system and carefully collect the purified material.

Caption: Workflow for this compound Synthesis and Purification.

Organic Field-Effect Transistor (OFET) Fabrication

To characterize the semiconductor properties of this compound, it is typically integrated into an Organic Field-Effect Transistor (OFET) structure. A common device architecture is the top-contact, bottom-gate configuration.

Device Fabrication Protocol

Step-by-Step Methodology:

-

Substrate Preparation : Start with a heavily n-doped silicon (n-Si) wafer which will serve as the gate electrode. Grow a layer of silicon dioxide (SiO₂) on top to act as the gate dielectric. Clean the substrate thoroughly.

-

This compound Deposition : Deposit a thin film of purified this compound onto the SiO₂ surface via vacuum thermal evaporation. The substrate is held at a controlled pressure (e.g., < 1 x 10⁻² Pa) and the deposition rate is kept low (e.g., ~0.05 nm/s) to ensure a well-ordered film. A typical film thickness is around 30 nm.[8]

-

Electrode Deposition : Subsequently, deposit the source and drain electrodes on top of the this compound film through a shadow mask. Aluminum (Al) is a suitable electrode material for n-type transport due to its low work function, which facilitates electron injection. A typical electrode thickness is 30 nm, deposited under high vacuum (< 1 x 10⁻³ Pa).[8]

Caption: Top-Contact, Bottom-Gate this compound OFET Fabrication.

N-Type Semiconductor Characteristics

The performance of an this compound OFET is evaluated by its current-voltage (I-V) characteristics, from which key performance metrics are extracted. A crucial finding is that this compound exhibits stable n-type behavior in a vacuum, but its performance is unstable in air.[8] The presence of oxygen and water in the ambient atmosphere can act as electron traps, degrading the n-channel conduction.[6][10]

Electrical Performance Data

Measurements conducted under high vacuum (< 10⁻² Pa) reveal clear n-type transistor behavior, where the current flow between the source and drain is controlled by a positive gate voltage.[8]

| Parameter | Value | Measurement Conditions | Source |

| Electron Mobility (μ) | 7.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Vacuum-deposited thin film, in vacuum | [8] |

| 0.0989 cm² V⁻¹ s⁻¹ | Spin-coated film, annealed at 100°C in vacuum | [11] | |

| On/Off Current Ratio | 3.6 × 10³ | Vacuum-deposited thin film, in vacuum | [8] |

| ~10⁶ | Spin-coated film, annealed at 100°C in vacuum | [11] | |

| Threshold Voltage (Vth) | 0.7 V | Spin-coated film, annealed at 100°C in vacuum | [11] |

Note: The higher mobility and on/off ratio observed in the annealed spin-coated film highlight the critical role of film processing and morphology in device performance. Annealing can improve crystallinity and reduce defects, leading to enhanced charge transport.[11]

Charge Transport Mechanism

In this compound films, charge transport occurs via electron hopping between the LUMOs of adjacent molecules within the π-stacked structure. The application of a positive gate voltage induces an accumulation of electrons at the semiconductor-dielectric interface, forming a conductive channel. The efficiency of this process is governed by the degree of molecular ordering and the electronic coupling between molecules.[8]

Caption: Electron Transport Mechanism in this compound OFETs.

Characterization Protocols

X-Ray Diffraction (XRD)

Objective : To assess the crystallinity and molecular orientation of the this compound thin film. Protocol :

-

Use a diffractometer with a Cu-Kα radiation source.

-

Mount the this compound film on the sample stage.

-

Perform a 2θ scan over a relevant angular range.

-

Analysis: A sharp diffraction peak, for instance at 2θ = 6.56° corresponding to the (001) plane, indicates that the crystallographic c-axis is perpendicular to the substrate.[8] This orientation is favorable for in-plane charge transport in an OFET as the π-π stacking direction lies parallel to the substrate.[8]

Electrical Characterization

Objective : To measure the transfer and output characteristics of the this compound OFET and extract key performance parameters. Protocol :

-

Place the fabricated OFET in a vacuum probe station to ensure an inert measurement environment.

-

Connect the source, drain, and gate terminals to a semiconductor parameter analyzer.

-

Output Characteristics : Measure the drain current (ID) as a function of the drain-source voltage (VDS) for several constant gate voltages (VGS).

-

Transfer Characteristics : Measure ID as a function of VGS at a constant, high VDS (saturation regime).

-

Parameter Extraction :

-

Electron Mobility (μ) : Calculate from the slope of the √ID vs. VGS plot in the saturation regime.

-

On/Off Ratio : Calculate as the ratio of the maximum ID (on-state) to the minimum ID (off-state).

-

Threshold Voltage (Vth) : Determine from the x-intercept of the linear fit to the √ID vs. VGS plot.

-

Conclusion and Outlook

This compound is a compelling n-type organic semiconductor whose properties are directly attributable to the electron-withdrawing fluorine substituents on the phthalocyanine core. While its intrinsic molecular properties, such as a large LUMO-LUMO overlap integral, suggest the potential for high electron mobility, its performance in thin-film devices is highly sensitive to processing conditions and ambient exposure.[8] The instability in air remains a significant challenge, necessitating device encapsulation or operation in inert environments for practical applications. Future research should focus on strategies to enhance the air stability of this compound-based devices, potentially through molecular modification or blending with stabilizing materials, to unlock its full potential for use in organic electronics.

References

- Recent progress in the development of n-type organic semiconductors for organic field effect transistors.

- N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor. MDPI.

- n-Type organic semiconducting polymers: stability limitations, design considerations and applications.

- n-Type organic semiconducting polymers: stability limitations, design considerations and applic

- Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. PMC - PubMed Central.

- N-Type Organic Semiconductors. Encyclopedia MDPI.

- Robust, high-performance n-type organic semiconductors. PMC - NIH.

- Current–voltage characteristics of the this compound n-channel transistor in vacuum (~10² Pa).

- Fabrication and Local Electrical Characterization of p–n Junction Copper Phthalocyanine Nanorods. Kobe University.

- Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. ACS Omega.

- Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. ACS Omega.

- N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor. Semantic Scholar.

- Chemical structures of CuPc, this compound, and F16CuPc.

-

Study the High performance of Organic semiconductor CuPc Field Effect Transistor. International Journal of Current Engineering and Technology. [Link]

-

High mobility single-crystal field-effect transistors based on copper phthalocyanine. arXiv. [Link]

Sources

- 1. Synthesis and Characterization of Octacyano-Cu-Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Octafluorinated Copper Phthalocyanine (F₈CuPc)

Introduction: The Emergence of Fluorinated Phthalocyanines in Organic Electronics

Metallophthalocyanines (MPcs) have long been a cornerstone of organic electronics, valued for their robust chemical and thermal stability.[1] Unsubstituted copper phthalocyanine (CuPc) is a classic example of a p-type organic semiconductor, widely used for hole transport layers in various devices.[2][3] However, the advancement of organic electronics necessitates the development of high-performance, stable n-type materials to enable complementary circuits and more efficient devices like organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).

The introduction of electron-withdrawing fluorine atoms onto the phthalocyanine macrocycle is a powerful strategy to tune the electronic properties of these molecules.[1][4] This fluorination effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] While fully fluorinated copper phthalocyanine (F₁₆CuPc) is a well-established n-type semiconductor, partially fluorinated analogues like octafluorinated copper phthalocyanine (F₈CuPc) have emerged as compelling materials with unique electronic characteristics.[1][3]

This technical guide provides a comprehensive overview of the core electronic properties of F₈CuPc, offering insights for researchers, scientists, and drug development professionals exploring its potential in next-generation organic electronic devices. We will delve into its molecular and crystal structure, fundamental energy levels, charge transport characteristics, and the experimental methodologies used for its characterization.

Molecular Structure and Synthesis

The molecular structure of F₈CuPc consists of a central copper ion coordinated to a phthalocyanine ligand where eight hydrogen atoms on the peripheral benzene rings are substituted with fluorine atoms. This strategic fluorination significantly impacts the molecule's electronic properties.

Caption: Molecular structure of Octafluorinated Copper Phthalocyanine (F₈CuPc).

Synthesis Protocol

While various synthetic routes exist for phthalocyanines, a common method for preparing F₈CuPc involves the reaction of 4,5-difluorophthalonitrile with a copper(I) or copper(II) salt in a high-boiling point solvent. The crude product is then purified by vacuum sublimation to obtain high-purity crystalline F₈CuPc suitable for electronic device fabrication.[2] A typical synthesis procedure is outlined below:

Step-by-Step Synthesis:

-

A mixture of phthalic anhydride, urea, copper(I) chloride, and a catalyst such as ammonium heptamolybdate is prepared in a reaction flask.[5]

-

The mixture is heated, often using microwave irradiation, to a high temperature (e.g., 250°C) to initiate the reaction.[5]

-

The resulting solid mass is cooled and then treated with hydrochloric acid and water to remove unreacted starting materials and byproducts.[5]

-

The crude product is filtered, washed with water and ethanol, and then dried.[5]

-

Further purification is achieved through vacuum sublimation, which yields a fine, crystalline violet powder of F₈CuPc.[5]

Crystal Structure and Molecular Packing

The arrangement of molecules in the solid state is critical for charge transport in organic semiconductors. F₈CuPc crystallizes in a structure that facilitates intermolecular electronic coupling. X-ray diffraction studies have shown that F₈CuPc molecules form one-dimensional regular chains with a significant π-π intermolecular interaction.[1] The interplanar distance in these stacks is approximately 3.30 Å, which is smaller than the sum of the van der Waals radii of sp² carbons, indicating strong electronic coupling between adjacent molecules.[1] This close packing is crucial for efficient charge transport through the overlapping π-orbitals of the phthalocyanine macrocycles.[1]

Fundamental Electronic Properties: Energy Levels

The defining electronic characteristics of a semiconductor are the energy levels of its frontier molecular orbitals: the HOMO and the LUMO. These levels dictate the material's charge injection and transport properties and its suitability for specific electronic applications.

The introduction of eight fluorine atoms significantly lowers the HOMO and LUMO energy levels of F₈CuPc compared to unsubstituted CuPc.[2] This shift is a direct consequence of the strong electron-withdrawing nature of fluorine. Photoemission and inverse photoemission spectroscopies are powerful techniques used to experimentally determine these energy levels.[2]

| Property | F₈CuPc | CuPc | F₁₆CuPc |

| HOMO Level (eV) | -6.06 to -6.1 | -5.2 | -6.4 |

| LUMO Level (eV) | -3.9 to -3.91 | -3.2 | -4.5 |

| Transport Gap (eV) | ~2.0 | ~2.0 | ~2.0 |

| Table 1: Experimentally determined HOMO and LUMO energy levels and the transport gap for F₈CuPc in comparison to CuPc and F₁₆CuPc. Data compiled from various sources.[1][2] |

The LUMO level of F₈CuPc, at approximately -3.91 eV, is positioned favorably for electron injection from common electrode materials, making it a promising candidate for an n-type semiconductor.[1] Conversely, its deep HOMO level of around -6.06 eV creates a large energy barrier for hole injection, thus suppressing p-type behavior.[1]

Caption: Energy level diagram of F₈CuPc relative to common electrode work functions.

Charge Transport Properties: An n-Type Semiconductor

The charge transport characteristics of F₈CuPc have been extensively studied in organic field-effect transistors (OFETs). While some early reports suggested ambipolar behavior in air, more recent and controlled studies in vacuum have unequivocally demonstrated that F₈CuPc is intrinsically an n-type semiconductor.[1] The presence of moisture and oxygen in the air can trap electrons and lead to the observation of apparent p-type characteristics, highlighting the importance of device testing under controlled environments.[1]

In a vacuum environment, OFETs based on F₈CuPc thin films exhibit clear n-channel behavior.[1] The field-effect electron mobility in these devices has been measured to be in the range of 7.9 x 10⁻⁴ cm² V⁻¹ s⁻¹.[1] This value is comparable to other n-type organic semiconductors and indicates the potential of F₈CuPc for applications in organic electronics.

A key factor influencing charge mobility is the overlap integral between the frontier orbitals of adjacent molecules in the crystal lattice.[1] Theoretical calculations based on the crystal structure of F₈CuPc have shown that the overlap integral between the LUMOs of neighboring molecules is 5.4 x 10⁻³, which is significantly larger than that of the well-known n-type material F₁₆CuPc (2.1 x 10⁻³).[1][6] This larger LUMO overlap suggests that the intrinsic electron mobility of F₈CuPc could potentially surpass that of F₁₆CuPc, making it a highly promising material for further optimization.[1] In contrast, the overlap integral between the HOMOs is much smaller (2.9 x 10⁻⁴), further supporting the classification of F₈CuPc as an n-type semiconductor.[1][6]

Experimental Characterization Techniques

A suite of advanced analytical techniques is employed to elucidate the electronic properties of F₈CuPc.

Thin-Film Deposition Workflow

The performance of F₈CuPc-based devices is highly dependent on the quality of the thin film. Physical vapor deposition (PVD) is a common technique for depositing uniform and highly ordered thin films of F₈CuPc.

Caption: A typical workflow for depositing F₈CuPc thin films via PVD.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions in F₈CuPc. The absorption spectrum of F₈CuPc thin films typically shows two main absorption bands: the Soret (B) band in the near-UV region and the Q-band in the visible region.[7] The Q-band, which arises from the π-π* transition of the phthalocyanine macrocycle, is particularly informative.[8] The onset of the Q-band absorption can be used to estimate the optical band gap of the material.[9]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of molecules in solution.[10][11] By measuring the oxidation and reduction potentials of F₈CuPc, it is possible to estimate the energies of its frontier molecular orbitals. These values can then be correlated with the work functions of different electrode materials to predict charge injection barriers.[10]

Experimental Protocol for Cyclic Voltammetry:

-

A solution of F₈CuPc is prepared in a suitable solvent (e.g., dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[10]

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons from the HOMO and to the LUMO, respectively.

-

The HOMO and LUMO energy levels can be calculated from the onset potentials of the oxidation and reduction processes, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[11]

Applications in Organic Electronics

The well-defined n-type semiconducting properties and favorable energy levels of F₈CuPc make it a versatile material for a range of organic electronic applications.

-

n-Channel Organic Field-Effect Transistors (OFETs): As demonstrated, F₈CuPc is a capable n-type semiconductor for OFETs, which are fundamental building blocks for organic integrated circuits.[1]

-

Electron Transport Layers (ETLs) in Organic Photovoltaics (OPVs): The LUMO level of F₈CuPc is well-aligned with the LUMO of many donor materials used in OPVs, facilitating efficient electron extraction and transport to the cathode.[12][13]

-

Electron Injection/Transport Layers in Organic Light-Emitting Diodes (OLEDs): Similar to its role in OPVs, F₈CuPc can be used as an electron transport layer in OLEDs to improve charge balance and device efficiency.

Conclusion and Future Outlook

Octafluorinated copper phthalocyanine (F₈CuPc) stands out as a promising n-type organic semiconductor with a unique set of electronic properties. The strategic partial fluorination of the phthalocyanine core results in a material with a deep HOMO level, a well-positioned LUMO level for electron injection, and strong intermolecular coupling that facilitates efficient charge transport. While its sensitivity to ambient conditions necessitates device encapsulation, its intrinsic electronic characteristics, particularly the potential for high electron mobility, make it a compelling candidate for further research and development. Future efforts focused on optimizing thin-film morphology, exploring novel device architectures, and enhancing its stability will undoubtedly unlock the full potential of F₈CuPc in the advancement of organic electronics.

References

-

N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor. MDPI. [Link]

-

Molecular structure of (a) copper phthalocyanine, (b) copper octafluorophthalocyanine, and (c) copper hexadecafluorophthalocyanine. ResearchGate. [Link]

-

P and N type copper phthalocyanines as effective semiconductors in organic thin-film transistor based DNA biosensors at elevated temperatures. RSC Publishing. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. ACS Omega. [Link]

-

Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine: The Effects of Electron Addition and Fluorine Accretion. ACS Publications. [Link]

-

Stability, electronic, optical and vibrational spectra of copper octa-fluorophthalocyanine (F8CuPc) and its conformations : A DFT/TDDFT study. ResearchGate. [Link]

-

Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine. Seton Hall University's Faculty Scholarship. [Link]

-

Octafluoro-Substituted Phthalocyanines of Zinc, Cobalt, and Vanadyl: Single Crystal Structure, Spectral Study and Oriented Thin Films. PubMed Central. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF COPPER PERCHLORINATED PHTHALOCYANINE AS SEMICONDUCTOR MATERIAL FOR THIN FILM TRANSISTORS. Chalcogenide Letters. [Link]

-

Fluorinated Zinc and Copper Phthalocyanines as Efficient Third Components in Ternary Bulk Heterojunction Solar Cells. PubMed Central. [Link]

-

Estimated HOMO and LUMO energy levels obtained by cyclic voltammetry... ResearchGate. [Link]

-

Transport properties of copper phthalocyanine based organic electronic devices. arXiv. [Link]

-

Transport properties of copper phthalocyanine based organic electronic devices. arXiv. [Link]

-

Ultraviolet-visible absorption spectra of the (a) copper phthalocyanine... ResearchGate. [Link]

-

Frontier Electronic Structures in Fluorinated Copper Phthalocyanine Thin Films Studied Using Ultraviolet and Inverse Photoemission Spectroscopies. Semantic Scholar. [Link]

-

Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films. MDPI. [Link]

-

Fabrication and Characterization of Copper Phthalocyanine- Based Field Effect Transistors. Atlantis Press. [Link]

-

Current–voltage characteristics of the this compound n-channel transistor in... ResearchGate. [Link]

-

Optical absorption studies of copper phthalocyanine thin films. ResearchGate. [Link]

-

Crystal structure of copper perchlorophthalocyanine analysed by 3D electron diffraction. PubMed Central. [Link]

-

Synthesis of copper phthalocyanine. University of Regensburg. [Link]

-

Synthesis and Characterization of CuPc-PEPC Composite Thin Films and Photovoltaic Devices by Drop Casting Method. Materiale Plastice. [Link]

-

Improved mobility of the copper phthalocyanine thin-film transistor. ResearchGate. [Link]

-

Cyclic Voltammetry of Phthalocyanines. ResearchGate. [Link]

-

Synthesis and Characterization of Octacyano-Cu-Phthalocyanine. PubMed Central. [Link]

-

Flexible solar cells based on copper phthalocyanine and buckminsterfullerene. ScienceDirect. [Link]

-

Absorption spectrum of Cu-Pc/PS thin films. ResearchGate. [Link]

-

Linear and Non-Linear Optical Properties for Organic Semiconductor (CuPc) Thin Films. Iraqi Journal of Science. [Link]

-

UV/visible absorption spectra of phthalocyanine thin films vapor... ResearchGate. [Link]

-

Synthesis and purification of metallooctachlorophthalocyanines. ResearchGate. [Link]

-

Materials Chemistry C. RSC Publishing. [Link]

-

Charge transport in liquid-crystalline phthalocyanine-based thin-film transistors. arXiv. [Link]

-

Electronic structure of crystalline copper phthalocyanine. ResearchGate. [Link]

-

Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. Scirp.org. [Link]

-

Crystal packing structure of (a) copper phthalocyanine (CuPc) and (b) TiOPc. ResearchGate. [Link]

-

Efficient fully-vacuum-processed perovskite solar cells using copper phthalocyanine as hole selective layers. Journal of Materials Chemistry A. [Link]

-

Energy levels of the semiconductor ((a) n-type semiconductor and (b)... ResearchGate. [Link]

-

Small Molecule Thin Film Solar Cells With Active Layers Composed Of Copper Phthalocyanine (CuPc) And Fullerene (C70). AIP Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. P and N type copper phthalocyanines as effective semiconductors in organic thin-film transistor based DNA biosensors at elevated temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. [PDF] N-Type Semiconducting Behavior of Copper Octafluorophthalocyanine in an Organic Field-Effect Transistor | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. chalcogen.ro [chalcogen.ro]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Zinc and Copper Phthalocyanines as Efficient Third Components in Ternary Bulk Heterojunction Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Copper(II) 1,2,3,4,8,9,10,11-octafluorophthalocyanine (F8CuPc)

Introduction: The Significance of Crystalline Order in Fluorinated Phthalocyanines

Metallophthalocyanines (MPcs) represent a robust class of synthetic macrocyclic compounds, renowned for their exceptional chemical and thermal stability.[1] This stability, coupled with their versatile electronic properties, has cemented their role not just as industrial pigments but as high-performance organic semiconductors. The electronic behavior of MPcs in the solid state is not merely a function of the individual molecule but is profoundly dictated by the collective arrangement of these molecules—their crystal structure. Subtle variations in molecular packing, a phenomenon known as polymorphism, can dramatically alter key material properties such as charge carrier mobility, optical absorption, and, consequently, the performance of devices like organic field-effect transistors (OFETs) and solar cells.[2][3]

Part 1: The Determined Crystal Structure of this compound

To date, the most comprehensively characterized crystalline form of this compound exhibits a triclinic structure. Single-crystal X-ray diffraction has provided a precise atomistic map of this arrangement, revealing key intermolecular interactions that govern its electronic properties.[1]

Crystallographic Data

The crystallographic parameters for the known this compound polymorph are summarized in the table below. This data provides the fundamental blueprint of the crystalline lattice.

| Parameter | Value | Source |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a | 3.62740(10) Å | [1] |

| b | 12.7357(4) Å | [1] |

| c | 13.4538(4) Å | [1] |

| α | 95.079(9)° | [1] |

| β | 90.529(6)° | [1] |

| γ | 96.441(6)° | [1] |

| Volume (V) | 615.07(3) ų | [1] |

| Molecules per Unit Cell (Z) | 1 | [1] |

Molecular Packing and Intermolecular Interactions

The defining feature of this this compound crystal structure is the formation of one-dimensional molecular stacks aligned along the a-axis.[1] This columnar arrangement is crucial for charge transport in organic semiconductors.

-

π-π Stacking: The molecules within these stacks are arranged in a co-facial manner, promoting strong π-π intermolecular interactions. The interplanar distance between adjacent this compound molecules is a remarkably short 3.30 Å.[1] This distance is significantly smaller than the sum of the van der Waals radii of sp² carbon atoms, indicating a substantial overlap of the π-orbitals. This strong electronic coupling is a desirable feature for efficient charge transport.[1]

-

n-Type Conduction Pathway: The strong π-π overlap facilitates the movement of electrons along the stacking (a-axis) direction. Calculations have shown that the overlap integral between the Lowest Unoccupied Molecular Orbitals (LUMOs) of adjacent molecules is significant (5.4 × 10⁻³), which is larger than that of the well-known n-type material F16CuPc, further supporting the n-type semiconducting nature of this compound.[1]

The workflow for determining and analyzing such a crystal structure follows a well-defined path from crystal growth to data analysis and property correlation.

Part 2: Polymorphism in the Phthalocyanine Family: The Case of CuPc

While extensive studies on this compound polymorphism are still emerging, the parent compound, copper phthalocyanine (CuPc), is a textbook example of polymorphism in organic materials.[2][3][6] Understanding the structural diversity of CuPc provides an invaluable framework for anticipating and identifying potential new polymorphs of this compound. CuPc is known to exist in at least ten polymorphic forms, with the α (alpha) and β (beta) phases being the most common and technologically relevant.[6]

-

α-Phase (Metastable): The α-phase is a metastable form, typically obtained by vacuum deposition onto substrates at or near room temperature.[2][7] Historically, its exact structure has been a subject of debate, with studies suggesting both monoclinic (C2/c) and triclinic (P-1) unit cells can exist in thin films.[2] In the α-phase, the molecules are stacked in columns, but the relative arrangement of neighboring columns is parallel. This packing leads to a greater overlap of π-orbitals compared to the β-phase, which can result in higher conductivity.[8]

-

β-Phase (Stable): The β-phase is the thermodynamically most stable form.[2] It can be obtained by annealing the α-phase at elevated temperatures or through specific solution-based processing methods.[7][9] The crystal structure of β-CuPc is monoclinic (P2₁/a) and features a distinct "herringbone" packing arrangement.[6][10] In this configuration, molecules in adjacent stacks are tilted with respect to each other, which reduces the π-orbital overlap compared to the α-phase.[8]

The transformation from the metastable α-phase to the stable β-phase upon annealing is a classic example of a monotropic polymorphic relationship.

Part 3: Experimental Methodologies for Polymorph Investigation

A multi-technique approach is essential for the unambiguous identification, characterization, and control of polymorphism.[11][12] The protocols described here represent a self-validating system, where findings from one technique are corroborated by another.

Polymorph Preparation and Control

The formation of a specific polymorph is governed by both thermodynamics (relative stability) and kinetics (rate of nucleation and growth).[13] Control over experimental conditions is therefore critical.

Protocol 1: Thin Film Deposition by Organic Molecular Beam Deposition (OMBD)

This technique is widely used for fabricating organic electronic devices and for studying thin-film polymorphism.

-

Substrate Preparation: Begin with a clean substrate (e.g., SiO₂/Si wafer). Ensure the surface is free of organic residues and particulates by sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with N₂ gas.

-

Vacuum System: Place the substrate and a crucible containing high-purity this compound powder into a high-vacuum chamber (pressure < 1 × 10⁻² Pa).[1]

-

Deposition: Heat the this compound source material in the Knudsen effusion cell until it begins to sublimate. Control the deposition rate (e.g., 0.05 nm s⁻¹) using a quartz crystal microbalance.[1]

-

Polymorph Control via Substrate Temperature (T_sub):

-

Metastable Phases: Deposition onto a cooled or room-temperature substrate often yields kinetically trapped, metastable polymorphs (analogous to α-CuPc).[2]

-

Stable Phases: Deposition onto a heated substrate (e.g., 400 K) provides molecules with sufficient surface mobility to arrange into the thermodynamically favored structure.[2][3]

-

-

Post-Deposition Annealing: To induce phase transitions, anneal the deposited film in a vacuum or inert atmosphere at various temperatures while monitoring structural changes in-situ.

Core Characterization Techniques

Protocol 2: X-Ray Diffraction (XRD)

XRD is the definitive technique for determining crystal structure and identifying polymorphs, as each crystalline form produces a unique diffraction pattern.[9][11]

-

Powder XRD (PXRD):

-

Purpose: To identify the bulk crystalline phase of a synthesized powder.

-

Procedure: Gently grind the this compound sample to a fine, homogeneous powder. Mount the powder on a zero-background sample holder. Collect the diffraction pattern over a relevant 2θ range (e.g., 5-40°) using a diffractometer with a known X-ray source (e.g., Cu Kα, λ = 1.5418 Å).

-

Analysis: Compare the experimental pattern to simulated patterns from known crystal structures (from databases like the CCDC) or to previously collected reference patterns to identify the polymorph(s) present.[4][14]

-

-

Grazing-Incidence X-Ray Diffraction (GIXD) for Thin Films:

-

Purpose: To determine the crystal structure and molecular orientation in thin films.[9]

-

Procedure: Mount the this compound thin film on the diffractometer stage. Direct the X-ray beam at a very shallow angle (the grazing incidence angle) to the film surface to maximize the signal from the film and minimize it from the substrate.

-

Analysis: The positions of the diffraction peaks reveal the unit cell parameters and crystal phase. The intensity and location of peaks (both in-plane and out-of-plane) provide detailed information on how the crystallites are oriented with respect to the substrate surface.[1][2] For instance, observing a strong (001) reflection indicates that the c-axis of the crystallites is oriented perpendicular to the substrate.[1]

-

Protocol 3: Thermal Analysis (DSC & TGA)

Thermal methods are powerful for studying the thermodynamic stability relationships between polymorphs.[12][15]

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To detect phase transitions, melting points, and crystallization events.

-

Procedure: Accurately weigh a small amount (1-5 mg) of the this compound sample into an aluminum pan and seal it. Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas flow (N₂).

-

Analysis: An endothermic peak (heat absorption) indicates a solid-solid phase transition or melting. An exothermic peak (heat release) can indicate crystallization from an amorphous state or a transition to a more stable crystalline form. The relative positions of melting peaks for different forms can indicate their stability relationship via the "Heat of Fusion Rule".[15]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To assess thermal stability and detect the presence of solvates.

-

Procedure: Place a sample of this compound in the TGA furnace. Heat the sample at a constant rate while continuously monitoring its weight.

-

Analysis: A stable compound like this compound should show a flat baseline until its decomposition temperature. A weight loss at lower temperatures may indicate the loss of trapped solvent molecules, pointing to the presence of a solvate rather than a true polymorph.

-

The interplay between these characterization techniques provides a comprehensive picture of the polymorphic landscape.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polymorphism and structure formation in copper phthalocyanine thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Octacyano-Cu-Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of copper perchlorophthalocyanine analysed by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure of β-copper phthalocyanine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. theijes.com [theijes.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of F8CuPc in Organic Electronics

An In-Depth Technical Guide to the Synthesis and Purification of Octafluorocopper Phthalocyanine (F8CuPc) Powder

Octafluorocopper Phthalocyanine (this compound) is a fluorinated derivative of the well-known copper phthalocyanine (CuPc) pigment. The strategic introduction of eight electron-withdrawing fluorine atoms onto the peripheral benzene rings of the phthalocyanine macrocycle dramatically alters its electronic properties. While unsubstituted CuPc is a classic p-type organic semiconductor, used for hole transport, this compound exhibits stable n-type semiconducting behavior.[1] This transformation is due to the strong electronegativity of fluorine, which lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).[2][3]

The lowered LUMO (Lowest Unoccupied Molecular Orbital) level in this compound facilitates efficient electron injection and transport, making it a valuable material for a range of organic electronic devices, including n-channels in Organic Field-Effect Transistors (OFETs) and as an electron transport material in organic photovoltaics (OPVs).[1] The performance of these devices is critically dependent on the purity of the active material. Impurities can introduce trap states that hinder charge transport and degrade device efficiency and stability.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound powder and its subsequent purification to achieve the high-purity grade required for advanced research and electronic applications. We will delve into the causality behind experimental choices, ensuring a self-validating protocol for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Crude this compound Powder

The synthesis of this compound is achieved through the template-driven cyclotetramerization of a fluorinated phthalonitrile precursor around a central copper ion. This reaction requires a high-boiling point solvent to achieve the necessary reaction temperature and an inert atmosphere to prevent oxidative side reactions.

Causality Behind Experimental Design

-

Precursor Selection: 4,5-difluorophthalonitrile is the foundational building block. Four molecules of this precursor will condense to form the final octa-fluorinated macrocycle.

-

Copper Source: Anhydrous Copper(II) chloride (CuCl₂) serves as the template and the source of the central metal ion. It is crucial to use the anhydrous form; hydrated salts (e.g., CuCl₂·2H₂O) must be thoroughly dried under vacuum prior to use, as water can interfere with the reaction mechanism and lead to unwanted byproducts.[1]

-

Solvent Choice: A polar, aprotic solvent with a high boiling point is essential. N,N-dimethylformamide (DMF) is an excellent choice as it effectively dissolves the reactants and allows the reaction to be conducted under reflux conditions, ensuring a sufficiently high temperature for the cyclization to proceed efficiently.[1]

-

Inert Atmosphere: The reaction is performed under an inert gas, such as Argon (Ar). This prevents the oxidation of the reactants and intermediates at the high temperatures required, which would otherwise lead to lower yields and a more complex mixture of impurities.[1]

Detailed Synthesis Protocol